2-(Difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid
Description
Properties
IUPAC Name |
2-(difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c12-10(13)9-7(11(14)15)5-6-3-1-2-4-8(6)16-9/h1-4,7,9-10H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIUGQOEDXBLHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC=CC=C21)C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . These methods often employ difluoromethylation reagents and catalysts to facilitate the formation of the C–CF₂H bond.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of metal-based catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the development of non-ozone depleting difluorocarbene reagents has streamlined the production of difluoromethylated compounds .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated ketones or aldehydes, while reduction can produce difluoromethylated alcohols.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 2-(Difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The difluoromethyl group enhances hydrogen bonding capabilities, which may contribute to its biological efficacy.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can modulate various biochemical pathways associated with cancer cell proliferation and apoptosis. Its ability to interact with specific molecular targets makes it a promising candidate for further development in cancer therapeutics.
Applications in Medicinal Chemistry
The unique structural features of this compound allow it to serve as a scaffold for designing novel drugs. Its derivatives have been explored for potential use in treating various diseases due to their enhanced bioactivity and stability compared to non-fluorinated analogs.
Interaction Studies
Interaction studies reveal that this compound can bind effectively to key biological molecules, influencing their activity. The electronegative nature of the difluoromethyl group facilitates stronger binding interactions, which is crucial for drug design.
Material Science Applications
In addition to its biological applications, this compound has potential uses in materials science. Its chemical stability and reactivity make it suitable for developing advanced materials with specific properties.
Polymer Chemistry
The compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Research into fluorinated polymers suggests that incorporating such compounds can improve resistance to solvents and increase durability under harsh conditions.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid involves its interaction with molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Core Structure and Substituents
- Target Compound : Difluoromethyl and carboxylic acid groups on a dihydro chromene core.
- 2-Oxo-2H-chromene-3-carboxylic Acid (CAS 531-81-7) : A fully aromatic chromene with a 2-oxo group and carboxylic acid .
- 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide : Aromatic chromene with 2-oxo and carboxamide substituents .
- 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic Acid : Substituted with phenyl, methyl, and oxo groups on a fully unsaturated chromene .
Key Differences :
- Difluoromethyl vs. oxo/phenyl groups: Fluorine’s electronegativity enhances polarity and may lower the carboxylic acid’s pKa .
Physicochemical Properties (Inferred from Structural Analogs)
Notes:
Bioactivity
Biological Activity
2-(Difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid (CAS Number: 2137577-73-0) is a fluorinated derivative of chromene, a class of compounds known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and as a biochemical probe.
- Molecular Formula : CHFO
- Molecular Weight : 228.19 g/mol
- Structure : The compound features a difluoromethyl group, which is significant for its biological activity due to the unique electronic properties imparted by the fluorine atoms .
Anticancer Properties
Recent studies have indicated that derivatives of chromene, including this compound, exhibit promising anticancer activities. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF7) cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to increased oxidative stress and subsequent cell death .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15.2 | ROS generation |
| HeLa | 12.5 | Apoptosis induction |
| A549 | 18.0 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models, it has shown the ability to reduce inflammation markers such as TNF-α and IL-6, suggesting a potential role in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values were found to be effective against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods, including:
- Reflux with Fluorinated Reagents : Utilizing fluorinated reagents under acidic conditions.
- Reduction Reactions : The carboxylic acid can be reduced to alcohols or aldehydes using agents like lithium aluminum hydride .
Case Studies
-
Case Study on Anticancer Activity :
- A study conducted on MCF7 cells demonstrated that treatment with this compound resulted in significant cell death compared to control groups. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.
-
Anti-inflammatory Research :
- In a controlled experiment involving mice with induced inflammation, administration of the compound led to a marked decrease in paw swelling and serum levels of inflammatory cytokines, indicating its potential therapeutic use in inflammatory disorders.
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain ≤60°C during fluorination to avoid decomposition .
- Catalyst Selection : Palladium catalysts improve yield in cross-coupling steps .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Basic Question: How can structural confirmation of this compound be achieved?
Methodological Answer:
- NMR Analysis :
- ¹H/¹⁹F NMR : Confirm difluoromethyl (–CF₂H) presence via characteristic splitting patterns (e.g., doublet of triplets for –CF₂H protons) .
- 13C NMR : Identify chromene ring carbons (δ 120–140 ppm) and carboxylic acid carbonyl (δ ~170 ppm) .
- X-ray Crystallography : Resolve stereochemistry and confirm the planar chromene-carboxylic acid structure .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 257.06) .
Advanced Question: What strategies are used to investigate the compound’s mechanism of action as a potential enzyme inhibitor?
Methodological Answer:
- Target Identification :
- Biochemical Assays : Screen against enzyme libraries (e.g., dehydrogenases, kinases) using fluorescence-based activity assays .
- Crystallographic Studies : Co-crystallize the compound with suspected targets (e.g., Complex II inhibitors) to identify binding motifs .
- Kinetic Analysis :
- Measure inhibition constants (Kᵢ) via Michaelis-Menten kinetics under varied substrate concentrations.
- Competitive vs. non-competitive inhibition is determined by Lineweaver-Burk plots .
Advanced Question: How can researchers resolve contradictions in bioactivity data across different studies?
Methodological Answer:
- Source Analysis :
- Compare purity levels (HPLC ≥98% vs. lower grades) and synthetic batches for batch-dependent variability .
- Validate biological models (e.g., cell lines vs. in vivo assays) to account for metabolic differences .
- Electronic Effects :
- The difluoromethyl group (–CF₂H) exhibits weaker electron-withdrawing effects compared to trifluoromethyl (–CF₃), altering target interactions .
- Computational modeling (DFT) predicts electronic contributions to binding affinity .
Advanced Question: What computational methods are employed to predict structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- QSAR Modeling :
- Docking Simulations :
- AutoDock or Schrödinger Suite predicts binding poses in enzyme active sites (e.g., fungal succinate dehydrogenase) .
- Focus on hydrogen bonding between the carboxylic acid group and conserved Arg/Lys residues .
Basic Question: What analytical techniques are critical for assessing purity and stability?
Methodological Answer:
- HPLC-PDA : Use C18 columns with mobile phases (e.g., 0.1% TFA in acetonitrile/water) to detect impurities (<0.5%) .
- Stability Testing :
- Accelerated degradation studies (40°C/75% RH for 6 months) monitor hydrolysis of the difluoromethyl group .
- LC-MS identifies degradation products (e.g., defluorinated analogs) .
Advanced Question: How does the compound’s stereochemistry influence its biological activity?
Methodological Answer:
- Chiral Resolution :
- Activity Comparison :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
